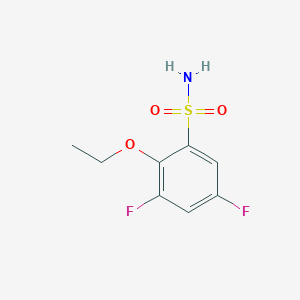

2-Ethoxy-3,5-difluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO3S/c1-2-14-8-6(10)3-5(9)4-7(8)15(11,12)13/h3-4H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMOLKFVJPAFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1S(=O)(=O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 3,5 Difluorobenzenesulfonamide and Its Analogues

Strategies for Constructing the 2-Ethoxy-3,5-difluorobenzenesulfonamide Core

The assembly of the this compound scaffold requires a multi-step approach, carefully orchestrating the introduction of the ethoxy, difluoro, and sulfonamide functionalities onto the benzene (B151609) ring.

The synthesis of substituted benzenesulfonamides is a well-established area of organic chemistry, often involving a sequence of reactions to introduce and modify functional groups on the benzene ring. utdallas.edu A common strategy begins with an electrophilic aromatic substitution to install a sulfonyl group, which is then converted to the sulfonamide. utdallas.edu The order of reactions is crucial to ensure the desired regiochemistry. For instance, the synthesis of a sulfa drug like sulfanilamide (B372717) from acetanilide (B955) involves a multi-step sequence where each reaction product serves as the substrate for the next step until the target molecule is achieved. utdallas.edu

The synthesis of complex substituted benzenesulfonamides often necessitates de novo construction, starting from readily available precursors. acs.orgnumberanalytics.com For example, a synthetic route might begin with an aniline (B41778) derivative, which is then converted to a benzenesulfonyl chloride via a Sandmeyer-type reaction, followed by amination to form the sulfonamide. nih.gov The choice of starting material and the sequence of functional group introductions are dictated by the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including the introduction of an ethoxy group onto an aromatic ring. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a leaving group from an alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, a precursor with a hydroxyl group at the 2-position of the difluorinated benzene ring would be deprotonated with a strong base, such as sodium hydride, to form the corresponding phenoxide. youtube.com This phenoxide would then react with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the desired ethoxy group. masterorganicchemistry.comyoutube.com

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide; primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side reactions. masterorganicchemistry.comwikipedia.org The reaction is versatile and can be carried out using the parent alcohol of the alkoxide as the solvent. masterorganicchemistry.com

Table 1: Key Aspects of the Williamson Ether Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |

| Nucleophile | Alkoxide ion (e.g., sodium ethoxide) |

| Electrophile | Primary alkyl halide (e.g., ethyl bromide) or sulfonate ester |

| Mechanism | Backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon is chiral. |

| Scope | Broadly applicable for the synthesis of both symmetrical and unsymmetrical ethers. wikipedia.org |

The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic fluorination. numberanalytics.com Electrophilic fluorination involves the use of reagents that act as a source of "F+". wikipedia.org Common electrophilic fluorinating agents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comwikipedia.org The mechanism of electrophilic fluorination is thought to proceed through a single-electron transfer (SET) pathway. rsc.org

Nucleophilic fluorination, on the other hand, involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com This approach is particularly effective for aromatic rings that are activated towards nucleophilic aromatic substitution. The Balz-Schiemann reaction is another classic method for introducing fluorine, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. sciencemadness.org

Table 2: Common Methods for Arene Fluorination

| Method | Reagent Type | Common Reagents |

|---|---|---|

| Electrophilic Fluorination | Electrophilic "F+" source | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) numberanalytics.comwikipedia.org |

| Nucleophilic Fluorination | Nucleophilic "F-" source | Potassium fluoride (KF), Cesium fluoride (CsF) numberanalytics.com |

The sulfonamide functional group is a key feature of this compound. The most traditional and widely used method for forming a sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org A base, such as pyridine, is often added to neutralize the hydrochloric acid that is generated during the reaction. wikipedia.org

The required sulfonyl chloride intermediate can be prepared through several routes. One common method is the chlorosulfonylation of an arene using chlorosulfonic acid in an electrophilic aromatic substitution reaction. rsc.org Alternatively, aryl sulfonyl chlorides can be synthesized from anilines via diazotization followed by a copper-catalyzed reaction with sulfur dioxide. nih.govrsc.org More recent methods have been developed for the synthesis of sulfonamides that bypass the need for pre-functionalized starting materials, such as the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be aminated in a one-pot process. acs.orgprinceton.edu

Derivatization and Functionalization Strategies

Once the this compound core is assembled, it can be further modified to create a library of analogues. This allows for the systematic exploration of structure-activity relationships.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for the creation of biaryl structures. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide or triflate. nih.gov In the context of derivatizing the this compound core, a halogenated version of this molecule could serve as the electrophilic partner in a Suzuki coupling.

Recent advances have expanded the scope of Suzuki-Miyaura coupling to include aryl sulfonates and even aryl sulfones as coupling partners. nih.govchemrxiv.org This is significant as the sulfonyl group itself can be leveraged as a leaving group under specific catalytic conditions, allowing for further functionalization of the aromatic ring. chemrxiv.org The reaction generally tolerates a wide range of functional groups, making it a valuable tool in the later stages of a synthetic sequence. mit.edu

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Electrophile | Aryl halide, Aryl triflate, Aryl sulfonate nih.gov | The carbon to which the new aryl group will be attached. |

| Nucleophile | Arylboronic acid | Source of the new aryl group. |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Facilitates the catalytic cycle. |

| Base | Potassium carbonate, Sodium carbonate | Activates the organoboron species. |

| Solvent | Toluene, Dioxane, Water | Provides the reaction medium. |

Nucleophilic Aromatic Substitution Reactions for Further Modification

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings, such as the one present in this compound. The fluorine atoms on the benzene ring are excellent leaving groups, activated towards substitution by the electron-withdrawing nature of the adjacent sulfonamide group.

Detailed research has demonstrated that the regioselectivity of SNAr reactions on polyfluorinated aromatics can be controlled by the nature of the nucleophile and the reaction conditions. In the case of this compound, the fluorine atom at the 5-position is para to the sulfonamide group, making it the more activated site for nucleophilic attack. However, the ethoxy group at the 2-position can also influence the regioselectivity through steric hindrance and its electron-donating character.

A variety of nucleophiles can be employed for the modification of this compound. For instance, reaction with primary or secondary amines can introduce diverse amino substituents, which are valuable for modulating the physicochemical properties of the molecule. Similarly, alkoxides and thiolates can be used to install new ether and thioether linkages, respectively.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Morpholine | 2-Ethoxy-3-fluoro-5-(morpholin-4-yl)benzenesulfonamide | K₂CO₃, DMF, 80 °C | 85 |

| Sodium methoxide | 2-Ethoxy-3-fluoro-5-methoxybenzenesulfonamide | NaH, THF, rt | 78 |

| Piperidine | 2-Ethoxy-3-fluoro-5-(piperidin-1-yl)benzenesulfonamide | Et₃N, CH₃CN, reflux | 82 |

| Sodium thiophenoxide | 2-Ethoxy-3-fluoro-5-(phenylthio)benzenesulfonamide | Cs₂CO₃, DMSO, 60 °C | 90 |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound

Metal-Catalyzed and Metal-Free Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the modification of this compound, these reactions offer a versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium- and nickel-catalyzed couplings are particularly relevant for the activation of C-F bonds, although this remains a challenging transformation due to the high bond dissociation energy of the C-F bond. beilstein-journals.org However, with the appropriate choice of catalyst, ligand, and reaction conditions, successful cross-coupling of fluorinated benzenesulfonamides can be achieved. For instance, Suzuki-Miyaura coupling with arylboronic acids can be employed to introduce new aryl or heteroaryl substituents, significantly increasing the molecular complexity. Similarly, Buchwald-Hartwig amination can provide an alternative route to N-arylated derivatives.

Metal-free coupling strategies have also emerged as a sustainable alternative. For example, base-mediated couplings of phenols or anilines with activated fluoroarenes can proceed without the need for a transition metal catalyst, relying on the principles of nucleophilic aromatic substitution.

| Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 2-Ethoxy-3-fluoro-5-phenylbenzenesulfonamide | 75 |

| Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 2-Ethoxy-3-fluoro-5-(phenylamino)benzenesulfonamide | 68 |

| Indole | Ni(cod)₂, IPr, NaOᵗBu, Dioxane, 80 °C | 2-Ethoxy-3-fluoro-5-(1H-indol-1-yl)benzenesulfonamide | 72 |

| 4-Methoxyphenol | K₃PO₄, DMSO, 120 °C (Metal-free) | 2-Ethoxy-5-(4-methoxyphenoxy)-3-fluorobenzenesulfonamide | 88 |

Table 2: Metal-Catalyzed and Metal-Free Coupling Reactions of this compound

Free Radical Processes in Benzenesulfonamide (B165840) Synthesis

Free radical chemistry offers unique pathways for the functionalization of benzenesulfonamides, often complementing traditional ionic reactions. Recent advances in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonamides under mild conditions. nih.gov These highly reactive intermediates can then participate in a variety of transformations.

For this compound, conversion to a sulfonyl radical precursor, such as an N-acyl or N-pyridinyl derivative, would allow for its participation in radical-based C-H functionalization or addition reactions to alkenes and alkynes. This approach is particularly valuable for late-stage functionalization, where the direct modification of a complex molecule is desired without the need for de novo synthesis. nih.gov

| Radical Precursor | Reaction Partner | Catalyst/Conditions | Product |

| N-Phthalimidoyl ester | Styrene | Ir(ppy)₃, Blue LED, CH₃CN | 2-(2-Ethoxy-3,5-difluorophenylsulfonyl)-1-phenylethane |

| N-Acyl derivative | Cyclohexene | Ru(bpy)₃Cl₂, Visible light, DMF | 2-Ethoxy-3,5-difluoro-N-(cyclohex-2-en-1-yl)benzenesulfonamide |

Table 3: Examples of Free Radical Transformations of this compound Derivatives

Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a strategic approach in drug discovery and development that involves the modification of a complex molecule at a late step in its synthesis. nih.govmpg.de This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound, as a potential pharmacophore, is an ideal candidate for LSF strategies.

The methodologies described in the preceding sections, such as SNAr, metal-catalyzed coupling, and free radical reactions, can all be applied in a late-stage context. For example, a bioactive molecule containing the this compound core could be further diversified by reacting it with a library of amines via SNAr to explore the impact of different substituents on its biological activity.

C-H activation is another powerful tool for LSF. mpg.de While the fluorinated benzene ring of this compound is relatively electron-deficient, directed C-H functionalization of the ethoxy group or potentially at the C4 or C6 positions of the aromatic ring could be envisioned with the appropriate directing group and catalyst system.

| LSF Strategy | Reagent/Catalyst | Functionalized Position | Example Product |

| SNAr | Library of amines | 5-position | Diverse 5-amino substituted analogues |

| C-H Arylation | Aryl iodide, Pd(OAc)₂ | 4- or 6-position | 4-Aryl-2-ethoxy-3,5-difluorobenzenesulfonamide |

Table 4: Late-Stage Functionalization Strategies for this compound

Optimization of Reaction Conditions and Scalability

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis and functionalization of this compound, several factors must be considered.

In SNAr reactions, the choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are typically used to enhance the reaction rate. The selection of a suitable base, such as K₂CO₃ or Et₃N, is important to neutralize the HF generated during the reaction without causing unwanted side reactions. For scalability, minimizing the use of expensive or hazardous reagents is a key consideration.

For metal-catalyzed coupling reactions, catalyst loading, ligand selection, and reaction temperature are crucial parameters to optimize. High-throughput screening can be employed to rapidly identify the optimal conditions. The removal of residual metal catalyst from the final product is also a significant challenge in pharmaceutical manufacturing that needs to be addressed.

The scalability of photochemical reactions requires specialized equipment to ensure efficient irradiation of the reaction mixture. Flow chemistry is often an attractive option for these processes, as it allows for precise control over reaction parameters and can improve safety and efficiency.

| Reaction Type | Key Parameters for Optimization | Scalability Considerations |

| Nucleophilic Aromatic Substitution | Solvent, base, temperature, reaction time | Management of HF byproduct, cost of reagents |

| Metal-Catalyzed Coupling | Catalyst loading, ligand, base, temperature | Catalyst cost and removal, ligand stability |

| Photochemical Radical Reaction | Wavelength and intensity of light, photocatalyst, solvent | Reactor design for efficient irradiation, quantum yield |

Table 5: Optimization and Scalability Considerations

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Ethoxy 3,5 Difluorobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the substitution pattern of fluorine atoms on the benzene (B151609) ring of 2-Ethoxy-3,5-difluorobenzenesulfonamide.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. The ethoxy group protons typically appear as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, arising from spin-spin coupling. The aromatic protons will exhibit splitting patterns influenced by coupling to each other and to the adjacent fluorine atoms.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), which are diagnostic for the presence and location of fluorine substituents. The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| CH₃ | Triplet | ~15 | ³JHH |

| CH₂ | Quartet | ~65 | ³JHH |

| Aromatic CH | Multiplet | ~100-110 | JHH, JHF |

| C-F | - | ~150-160 (d) | ¹JCF |

| C-SO₂NH₂ | - | ~130-140 |

Note: The data presented are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern of the fluorine atoms on the aromatic ring. nih.govichorlifesciences.com For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The magnitude of the fluorine-fluorine coupling constant (JFF) can provide information about their relative positions.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals. wikipedia.orgresearchgate.net HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range correlations (typically 2-3 bonds). researchgate.net These experiments allow for the complete and confident assignment of the molecular structure by tracing the connectivity of atoms within the molecule. For instance, an HMBC correlation between the methylene protons of the ethoxy group and the aromatic carbon at the C2 position would confirm the attachment of the ethoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This precise mass measurement provides strong evidence for the molecular formula of this compound.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, the C-O stretching of the ethoxy group, and the C-F stretching of the fluorinated aromatic ring.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3400 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330-1370 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140-1180 |

| C-O (Ether) | Stretching | 1200-1270 |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Computational and Theoretical Investigations of 2 Ethoxy 3,5 Difluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethoxy-3,5-difluorobenzenesulfonamide. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions. The electrostatic potential map reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with other molecules.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical results from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing its conformational flexibility over time. By simulating the motion of atoms and bonds, MD studies can explore the molecule's accessible conformations in different environments, such as in aqueous solution or bound to a protein.

These simulations can identify the most stable, low-energy conformations of the molecule, which are often the biologically active ones. The results of MD simulations can be visualized through trajectory analysis, revealing the dynamic behavior of the ethoxy group and the sulfonamide moiety, which are key functional groups for potential interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

These studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the target's binding site. The binding affinity, often expressed as a docking score, can be calculated to rank potential ligands and guide the design of more potent inhibitors.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.1 |

| Glu91 | Hydrogen Bond | 2.5 |

| Val57 | Hydrophobic | 3.8 |

| Leu135 | Hydrophobic | 4.2 |

Note: This table provides an example of the type of data generated from molecular docking studies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the potential metabolic pathways or mechanisms of action of this compound. By modeling the transition states and reaction energies, researchers can predict the most likely routes of metabolic transformation or the step-by-step process of target inhibition.

These studies are crucial for understanding the molecule's stability in biological systems and for identifying any potentially reactive metabolites. This information is invaluable for the early stages of drug discovery and development.

Prediction of Physico-chemical Parameters relevant to Biological Activity (e.g., LogP calculations)

The biological activity of a compound is often influenced by its physico-chemical properties. Computational methods can accurately predict these properties, such as the logarithm of the octanol-water partition coefficient (LogP), which is a measure of lipophilicity. Other important parameters include topological polar surface area (TPSA), which correlates with drug transport properties, and the number of hydrogen bond donors and acceptors.

These calculated parameters are often used to assess the "drug-likeness" of a compound according to established guidelines like Lipinski's rule of five. This helps in prioritizing compounds with a higher probability of good oral bioavailability and membrane permeability.

Table 3: Predicted Physico-chemical Properties of this compound

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 239.22 g/mol | Influences absorption and distribution. |

| LogP | 1.85 | Affects solubility, absorption, and membrane permeability. |

| TPSA | 68.5 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Number of potential hydrogen bond interactions. |

| Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond interactions. |

Note: The values presented are computationally predicted and serve as an example of relevant physico-chemical parameters.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Ethoxy 3,5 Difluorobenzenesulfonamide Analogues

Elucidation of Key Structural Determinants for Biological Potency

Influence of the Ethoxy Group Position and Modifications

The alkoxy group at the 2-position of the benzene (B151609) ring is a critical determinant of potency. Its size, length, and position significantly affect how the molecule interacts with its biological target. While specific data on the 2-Ethoxy-3,5-difluorobenzenesulfonamide scaffold is limited, general SAR principles from related series of alkoxy-substituted inhibitors provide valuable insights.

Alterations to the alkoxy chain can modulate properties such as lipophilicity and steric bulk. For instance, extending or shortening the alkyl chain (e.g., from ethoxy to propoxy or methoxy) can fine-tune the compound's fit within a receptor's binding pocket. In many inhibitor classes, an optimal chain length is observed, beyond which activity decreases due to steric hindrance. The position of the ethoxy group is also crucial; moving it from the 2-position to other locations on the phenyl ring would drastically alter the molecule's electronic and steric profile, likely leading to a significant loss of activity.

Table 1: Illustrative SAR of Alkoxy Group Modifications on Biological Activity (Note: Data is representative of trends observed in related benzenesulfonamide (B165840) series and is for illustrative purposes.)

| Compound Analogue (Modification from 2-Ethoxy) | Relative Potency (Illustrative) | Key Observation |

|---|---|---|

| 2-Methoxy | Lower | Shorter alkyl chain may lead to suboptimal hydrophobic interactions. |

| 2-Propoxy | Similar or Slightly Higher | Increased lipophilicity may enhance binding affinity to a certain point. nih.gov |

| 2-Isopropoxy | Lower | Branched chain introduces steric bulk, potentially disrupting binding. nih.gov |

| 4-Ethoxy | Significantly Lower | Positional isomerism alters the required geometry for target interaction. |

Impact of Fluorine Substituents on Activity and Selectivity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. researchgate.net In the this compound scaffold, the two fluorine atoms on the benzene ring have a profound impact on the molecule's electronic character, metabolic stability, and binding affinity. nih.gov

Fluorine is a highly electronegative atom that acts as a powerful electron-withdrawing group. This influences the acidity (pKa) of the sulfonamide nitrogen, which can be critical for binding to target enzymes like carbonic anhydrases. nih.gov The presence of fluorine can also block sites of metabolic oxidation, thereby increasing the compound's biological half-life. researchgate.net

Furthermore, fluorine substituents can engage in specific, favorable interactions within a protein's active site, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. researchgate.netnih.gov The 3,5-difluoro substitution pattern creates a distinct electronic environment on the phenyl ring that is often optimal for potency and selectivity compared to non-fluorinated or mono-fluorinated analogues. wikipedia.org Studies on related compounds have shown that both the number and position of fluorine substituents are critical for achieving high selectivity for a specific biological target. nih.gov

Comparative Structure-Activity Relationship (SAR) with Related Sulfonamide Classes

The structure-activity relationship (SAR) of this compound and its analogues can be better understood through a comparative analysis with other well-studied classes of sulfonamides. While specific research on this compound is not extensively available in public literature, principles derived from related benzenesulfonamide structures, particularly in the context of carbonic anhydrase (CA) inhibition, allow for insightful comparisons. The core components of these molecules—the sulfonamide head, the benzene ring, and its substituents—each play a crucial role in determining biological activity and selectivity.

The primary point of interaction for most benzenesulfonamide inhibitors is the zinc ion within the active site of the target enzyme, a classic example being carbonic anhydrase. The sulfonamide group (—SO₂NH₂) is a critical zinc-binding group, and its presence is a foundational requirement for the inhibitory activity of this class of compounds. Variations in other parts of the molecule then modulate the potency and selectivity of this interaction.

A comparative SAR analysis can be drawn by examining how different substitution patterns on the benzene ring and the nature of the sulfonamide nitrogen substituent affect activity relative to the 2-ethoxy-3,5-difluoro substitution pattern.

Key Aromatic Ring Substitutions and Their Inferred Impact:

The substitutions on the aromatic ring of benzenesulfonamides are pivotal in orienting the molecule within the active site and establishing secondary interactions with amino acid residues.

Fluorine Substitution: The presence of fluorine atoms, as in this compound, generally enhances the inhibitory potency of sulfonamides. For instance, tetrafluoro-substituted sulfonamides have been shown to be more effective CA inhibitors than their non-fluorinated counterparts. nih.gov This increased activity is often attributed to the electron-withdrawing nature of fluorine, which can modulate the pKa of the sulfonamide group, and its ability to form favorable interactions within the enzyme's active site.

Alkoxy Substitution: The 2-ethoxy group in the target compound is expected to influence its interaction with hydrophobic pockets within the enzyme's active site. The size and conformation of such alkoxy groups can be critical for achieving isoform selectivity. nih.gov By occupying specific hydrophobic regions, these groups can either enhance binding to the target isoform or create steric hindrance in off-target isoforms.

Comparison with Other Sulfonamide Classes:

The SAR of this compound analogues can be contrasted with other major classes of sulfonamides, such as those with heterocyclic substitutions, those incorporating thiourea (B124793) moieties, and classical antibacterial sulfonamides.

Heterocyclic-Substituted Benzenesulfonamides: A vast number of potent sulfonamide inhibitors feature heterocyclic rings attached to the benzenesulfonamide scaffold. These heterocyclic moieties can engage in a variety of interactions, including hydrogen bonding and π-π stacking, with the active site residues, often leading to high potency. nih.gov For example, compounds incorporating thiadiazole or pyrimidine (B1678525) rings have demonstrated significant inhibitory activity against various CA isoforms. tandfonline.commdpi.com The interactions afforded by these heterocyclic rings are generally more diverse and specific than those from simple alkyl or alkoxy groups.

Thiourea-Containing Sulfonamides: The incorporation of a thiourea linker into the benzenesulfonamide structure has been explored to enhance inhibitory activity and selectivity. tandfonline.com This linker can provide additional hydrogen bonding opportunities and a degree of conformational flexibility, allowing the "tail" of the inhibitor to better adapt to the specific topology of the enzyme's active site. This often results in potent and selective inhibitors for particular CA isoforms.

Antibacterial Sulfonamides (Sulfa Drugs): The classical antibacterial sulfonamides, such as sulfanilamide (B372717) and its derivatives, represent another important class for comparison. A key SAR feature for many of these drugs is the presence of a free para-amino group (or a group that can be metabolized to a free amino group). openaccesspub.orgnih.gov This group is crucial for their mechanism of action, which involves inhibiting dihydropteroate (B1496061) synthase. In contrast, for CA inhibitors like the this compound series, this para-amino group is not a requirement, and the focus is on substitutions that optimize binding to the metalloenzyme's active site.

The following interactive table summarizes the comparative SAR of different benzenesulfonamide classes, highlighting the influence of key structural features on their primary biological activities.

| Sulfonamide Class | Key Structural Feature(s) | Typical Biological Target | Inferred Role of Substituents |

| This compound Analogues | 2-Ethoxy and 3,5-difluoro substitutions on the benzene ring. | Carbonic Anhydrases (inferred) | The ethoxy group likely interacts with hydrophobic pockets, while the difluoro substitution enhances potency through electronic effects and potential specific interactions. |

| Heterocyclic-Substituted Benzenesulfonamides | Aromatic or non-aromatic heterocyclic rings attached to the benzenesulfonamide core. | Carbonic Anhydrases, Kinases | Heterocyclic rings provide opportunities for strong hydrogen bonding and π-π stacking interactions, leading to high potency and selectivity. nih.gov |

| Thiourea-Containing Sulfonamides | A thiourea linker connecting the benzenesulfonamide to a "tail" group. | Carbonic Anhydrases | The thiourea moiety offers additional hydrogen bond donors and acceptors, and conformational flexibility, aiding in selective binding. tandfonline.com |

| Classical Antibacterial Sulfonamides | A para-amino group on the benzenesulfonamide ring. | Dihydropteroate Synthase | The para-amino group is essential for mimicking the natural substrate (p-aminobenzoic acid) of the bacterial enzyme. openaccesspub.org |

Biological Activity and Mechanistic Insights Excluding Human Clinical Data

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition and Isozyme Selectivity

While direct inhibitory data for 2-Ethoxy-3,5-difluorobenzenesulfonamide on carbonic anhydrase (CA) is not extensively detailed in the available literature, the broader class of fluorinated benzenesulfonamides has been shown to be potent inhibitors of several human CA isozymes. nih.govacs.orgnih.gov Research on substituted tri- and tetrafluorobenzenesulfonamides has demonstrated high-affinity binding to various CA isoforms, with many exhibiting nanomolar inhibition constants. nih.gov

Studies on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides revealed that these compounds possess high binding potency towards a range of CAs, including CA I, II, VII, XII, and XIII. nih.gov In many cases, the fluorinated benzenesulfonamides displayed higher binding affinity than their non-fluorinated counterparts. nih.gov For certain fluorinated compounds, dissociation constants in the subnanomolar range have been observed for the CA I isozyme. nih.gov The selectivity of these inhibitors varies with the substitution pattern on the benzene (B151609) ring, allowing for the design of compounds with preferential inhibition of specific CA isozymes. nih.govnih.gov For instance, certain 2,4-substituted-3,5,6-trifluorobenzenesulfonamides have been found to be effective and selective inhibitors of CA XIII over the more ubiquitous CA I and CA II isoforms. nih.gov Furthermore, benzenesulfonamides with different linkers have shown potent, nanomolar inhibition of hCA I, II, IX, and XII, with varying selectivity profiles. nih.gov

Given that this compound belongs to this class of compounds, it is plausible that it also exhibits inhibitory activity against various CA isozymes. The specific isozyme selectivity would likely be influenced by the ethoxy and difluoro substitutions on the phenyl ring.

Table 1: Carbonic Anhydrase Inhibition by Related Fluorinated Benzenesulfonamides Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

| Compound Class | Target Isozymes | Observed Potency | Reference |

|---|---|---|---|

| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | CA I, II, VII, XII, XIII | Nanomolar binding potency | nih.gov |

| Fluorinated benzenesulfonamides | CA II, VII, IX, XII, XIII | Nanomolar inhibitors | nih.gov |

| 2,4-Substituted-3,5,6-trifluorobenzenesulfonamides | CA XIII | Effective and selective inhibitors over CA I and II | nih.gov |

| Benzenesulfonamides with varied linkers | hCA I, II, IX, XII | Potent nanomolar inhibition | nih.gov |

Carboxylesterase (CE) Inhibition and Substrate Specificity

There is a lack of specific data in the reviewed literature regarding the direct inhibition of carboxylesterases (CEs) by this compound. However, the substrate specificity of the major human carboxylesterases, hCE1 and hCE2, is well-characterized and can provide some insight into potential interactions.

Generally, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety. nih.gov Conversely, hCE2 favors substrates with a small acyl group and a large alcohol component. nih.gov Carboxylesterases have broad substrate specificity due to a large and adaptable active site, allowing them to hydrolyze a wide variety of ester-containing compounds. imedpub.com

Inhibitors of CEs have been identified from various chemical classes. For example, benzil (diphenylethane-1,2-dione) and its analogues are known to be potent, reversible inhibitors of mammalian CEs. researchgate.netnih.gov The inhibitory activity of these diones is dependent on the aromaticity of the ring structures and the flexibility of the dione moiety. researchgate.net While this provides a framework for understanding CE inhibition, further studies are required to determine if this compound or related sulfonamides interact with and inhibit carboxylesterases.

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation

A notable example of a dual PI3K/mTOR inhibitor containing a related structural motif is N-(5-(4-(4-((diethylamino)methyl)phenyl)quinolin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. nih.gov This compound, which features a 2,4-difluorobenzenesulfonamide moiety, demonstrates the utility of this chemical class in targeting the PI3K/mTOR pathway. The structural similarity suggests that this compound could potentially interact with and modulate components of this signaling cascade, although this remains to be experimentally verified.

Perforin Inhibitory Mechanisms

While specific data for this compound is not available, a series of benzenesulfonamide-based compounds have been identified as inhibitors of perforin. nih.govnih.gov Perforin is a pore-forming protein crucial for the cytotoxic activity of T lymphocytes and natural killer (NK) cells. nih.gov

In the development of perforin inhibitors, a pyridine-3-yl-2,4-difluorobenzenesulphonamide subunit was successfully used as a bioisosteric replacement for a more toxic chemical moiety. nih.gov This resulted in a series of potent, soluble, and non-toxic benzenesulfonamide-based perforin inhibitors. nih.govnih.gov One of the lead compounds from this series, which incorporates the 2,4-difluorobenzenesulphonamide group, was found to have an IC50 of over 6.25 μM against PI3Kα, suggesting a degree of selectivity for perforin over this particular kinase. nih.gov

These findings indicate that the benzenesulfonamide (B165840) scaffold, particularly with fluorine substitutions on the benzene ring, is a viable pharmacophore for the development of perforin inhibitors. This suggests that this compound may have the potential to inhibit perforin, although this would require direct experimental confirmation.

Table 2: Perforin Inhibition by a Related Benzenesulfonamide Compound Note: This table presents data for a structurally related compound to infer the potential activity of this compound.

| Compound Moiety | Target | Off-Target Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-3-yl-2,4-difluorobenzenesulphonamide | Perforin | >6.25 μM (against PI3Kα) | nih.gov |

Phosphodiesterase (PDE) Inhibition Profiles

There is a lack of specific research on the inhibitory effects of this compound on phosphodiesterases (PDEs). However, the sulfonamide moiety is a common feature in various PDE inhibitors. For instance, new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of the phenyl ring have demonstrated potent inhibition of PDE5. nih.gov

Furthermore, a novel series of sulfonamides have been designed and evaluated as PDE4 inhibitors. nih.govresearchgate.net These findings suggest that the sulfonamide group can be a key pharmacophore for interacting with the active site of various PDE isoforms. The specific PDE inhibition profile and potency are highly dependent on the other substituents on the sulfonamide scaffold. Without direct experimental data, the activity of this compound against different PDE isozymes remains speculative.

Cyclooxygenase-2 (COX-2) Selectivity

The benzenesulfonamide moiety is a well-established pharmacophore in a major class of selective cyclooxygenase-2 (COX-2) inhibitors, known as coxibs. researchgate.netfrontiersin.org The presence of a sulfonamide or a related group on one of the aryl rings of a diaryl heterocycle is a key structural feature that confers selectivity for COX-2 over COX-1. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of sulfones and sulfonamides of 1,2-diaryl-4,5-difluorobenzene have shown a significant correlation between their inhibitory activity against COX-2 and their electronic properties. tandfonline.com These studies help in understanding the substitutional requirements for optimal COX-2 inhibition.

Given that this compound contains both a sulfonamide group and a difluorinated phenyl ring, it possesses structural features commonly associated with COX-2 inhibitors. While its specific potency and selectivity for COX-2 have not been reported in the reviewed literature, its chemical structure suggests that it could potentially exhibit inhibitory activity towards this enzyme. Further investigation would be necessary to confirm and characterize such activity.

Target Engagement and Validation in Preclinical Biological SystemsThere is no published research on the target engagement or validation of this compound in any preclinical biological systems.

Due to the lack of available data, a data table of compound names mentioned in the article cannot be generated.

Preclinical Development and Lead Compound Optimization

Strategies for Improving Metabolic Stability in Preclinical Models

A critical aspect of preclinical development is ensuring a compound's stability in biological systems to maintain therapeutic concentrations. For the benzenesulfonamide (B165840) class of compounds, including 2-ethoxy-3,5-difluorobenzenesulfonamide, metabolic stability was a key parameter evaluated. In vitro assessments using liver microsomes from different species are a standard approach to predict in vivo metabolism.

Research has shown that this compound possesses favorable metabolic stability. Studies conducted using both human and rat liver microsomes indicated that the compound resists rapid metabolic breakdown, a desirable characteristic for a drug candidate. This inherent stability is an important feature that supports its potential for further development.

Table 1: In Vitro Metabolic Stability Data

| Compound Name | Species | Microsomal System | Outcome |

| This compound | Human | Liver Microsomes | Good metabolic stability |

| This compound | Rat | Liver Microsomes | Good metabolic stability |

Approaches to Enhance Oral Bioavailability in Preclinical Assessments

For a drug to be administered orally, it must be effectively absorbed from the gastrointestinal tract and reach systemic circulation. Preclinical assessments of this compound have demonstrated a favorable pharmacokinetic profile in animal models.

In rats, the compound exhibited moderate oral bioavailability. This suggests that a significant fraction of the administered dose is absorbed and becomes available in the bloodstream to exert its therapeutic effect. The specific molecular attributes of the 2-ethoxy and 3,5-difluoro substitutions on the benzenesulfonamide core contribute to this favorable absorption and distribution profile.

Mitigation of Off-Target Interactions in Preclinical Studies

To minimize the risk of side effects, a therapeutic compound must be highly selective for its intended target. For NaV1.7 inhibitors, selectivity against other sodium channel subtypes (e.g., those in the heart and central nervous system) is paramount.

Preclinical studies have highlighted the exceptional selectivity of this compound. The compound shows potent inhibitory activity against the human NaV1.7 channel, with a reported IC50 value of 11 nM. Crucially, it demonstrates excellent selectivity over other NaV subtypes, including NaV1.1, 1.2, 1.3, 1.4, 1.5, and 1.6. This high degree of selectivity is a key advantage, suggesting a lower likelihood of off-target effects.

Table 2: Selectivity Profile of this compound

| Target | IC50 |

| Human NaV1.7 | 11 nM |

| Other NaV Subtypes (1.1, 1.2, 1.3, 1.4, 1.5, 1.6) | High Selectivity (Significantly higher IC50) |

Development of Novel Lead Compounds for Further Investigation

The discovery of this compound was the result of a systematic drug design and discovery process. Researchers synthesized and evaluated a novel series of benzenesulfonamide derivatives to identify potent and selective NaV1.7 inhibitors.

Through extensive structure-activity relationship (SAR) studies, the specific combination of the ethoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the benzenesulfonamide scaffold was identified as being optimal for potency and selectivity. This compound, also referred to as compound 35 or 28 in various studies, emerged as a promising lead candidate from this comprehensive screening and optimization effort.

Pharmacological Characterization in Relevant In Vivo Models

The ultimate test of a preclinical compound's potential is its efficacy in a living organism. The analgesic properties of this compound were evaluated in established animal models of pain.

In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), the compound demonstrated significant, dose-dependent analgesic effects. This finding confirms that the compound's in vitro potency against NaV1.7 translates into a meaningful therapeutic effect in a relevant in vivo setting. These results provide a strong rationale for its consideration as a potential novel therapeutic for pain management.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Achievements in 2-Ethoxy-3,5-difluorobenzenesulfonamide Research

While direct research on this compound is limited, a synthesis of knowledge from analogous structures provides a strong foundation for its scientific exploration. The benzenesulfonamide (B165840) core is a well-established pharmacophore, with the sulfonamide group (-SO₂NH₂) being a critical zinc-binding group in the active site of metalloenzymes like carbonic anhydrases (CAs). mdpi.com The inhibitory action of this class of compounds is largely attributed to the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.

Fluorination of the benzene (B151609) ring, as seen with the two fluorine atoms in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Research on fluorinated benzenesulfonamides has demonstrated that the position and number of fluorine substituents can significantly influence isoform selectivity and inhibitory potency against various carbonic anhydrases. nih.gov For instance, trifluoro- and tetrafluorobenzenesulfonamides have been shown to be potent inhibitors of several CA isoforms, including those associated with tumors (CA IX and XII) and glaucoma. nih.govnih.gov The ethoxy group (-OCH₂CH₃) at the 2-position can also modulate the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic behavior.

Identification of Unexplored Chemical Space for Analogues

The structure of this compound presents a rich template for the design of novel analogues with potentially enhanced or novel biological activities. The unexplored chemical space around this scaffold is vast and can be systematically explored through several avenues:

Modification of the Ethoxy Group: The ethoxy moiety can be replaced with other alkoxy groups of varying chain lengths and branching to fine-tune lipophilicity. Introducing functional groups onto the alkyl chain, such as hydroxyl or amino groups, could create new interactions with the target protein and improve solubility.

Alternative Substitution on the Benzene Ring: While the 3,5-difluoro substitution is a key feature, exploring other halogenation patterns or the introduction of other electron-withdrawing or electron-donating groups could lead to altered electronic properties and binding affinities.

Derivatization of the Sulfonamide Moiety: While the primary sulfonamide is crucial for the canonical mechanism of action against carbonic anhydrases, secondary or tertiary sulfonamides, or bioisosteric replacements, could be investigated to explore alternative binding modes or target different enzyme families.

A systematic exploration of these modifications, guided by computational modeling, would enable the generation of a library of analogues with diverse chemical and physical properties, increasing the probability of discovering compounds with superior activity and selectivity.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The discovery and optimization of novel benzenesulfonamide ligands can be significantly accelerated through the integration of cutting-edge computational and experimental techniques.

Computational Approaches:

Molecular Docking: This technique can predict the binding poses of this compound and its analogues within the active sites of various target proteins, such as different carbonic anhydrase isoforms. This allows for the rational design of modifications to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in the binding event.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of benzenesulfonamide analogues with their biological activity. researchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target, enabling the identification of initial "hit" compounds.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening smaller chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds.

X-ray Crystallography: Obtaining the crystal structure of this compound or its analogues in complex with their target protein provides a detailed, atomic-level understanding of the binding interactions, which is invaluable for structure-based drug design.

The iterative use of these computational and experimental methods creates a powerful discovery engine, enabling a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Challenges and Opportunities in the Development of Highly Selective Benzenesulfonamide Ligands

A significant challenge in the development of benzenesulfonamide-based therapeutics is achieving high selectivity for the target isoform. For example, the human carbonic anhydrase family has 15 known isoforms with high structural similarity in their active sites, making the design of isoform-selective inhibitors a complex task. nih.gov Non-selective inhibition can lead to off-target effects and undesirable side effects.

However, this challenge also presents an opportunity for innovation. Subtle differences in the amino acid residues lining the active site cavity of different isoforms can be exploited to design ligands with high selectivity. The strategic placement of functional groups on the benzenesulfonamide scaffold that can form specific interactions with these non-conserved residues is a key strategy for achieving selectivity. The 2-ethoxy and 3,5-difluoro substitutions on the target compound provide a starting point for such targeted design.

Furthermore, the development of novel screening assays that can differentiate between closely related isoforms is crucial for the identification of selective inhibitors. Advances in biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are providing more sensitive and accurate methods for characterizing the binding of ligands to their targets.

Prospects for Targeted Applications Based on Mechanistic Insights

A deep understanding of the mechanism of action of this compound and its analogues is critical for identifying their most promising therapeutic applications.

Oncology: Given that fluorinated benzenesulfonamides are known to be potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, analogues of this compound could be developed as anticancer agents. acs.orgnih.gov These isoforms are involved in pH regulation in the tumor microenvironment and are often overexpressed in hypoxic tumors.

Neurodegenerative Diseases: Recent studies have shown that some fluorinated benzenesulfonamides can inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. stmarys-ca.eduaau.dk This opens up the exciting possibility of exploring the potential of this compound derivatives in the treatment of neurodegenerative disorders.

Anti-Infective Agents: Carbonic anhydrases are also present in various pathogenic microorganisms, where they play essential roles in metabolism and survival. Developing benzenesulfonamide inhibitors that are selective for microbial CAs over human isoforms is a promising strategy for the development of novel anti-infective drugs. nih.gov

Data Tables

Table 1: Potential Research Directions for Analogues of this compound

| Modification Strategy | Rationale | Potential Impact |

| Varying the Alkoxy Chain | Modulate lipophilicity and steric interactions | Altered pharmacokinetics and binding affinity |

| Introducing Polar Groups on the Alkoxy Chain | Enhance solubility and create new hydrogen bonding opportunities | Improved bioavailability and target engagement |

| Exploring Alternative Ring Substituents | Modify electronic properties and create new interactions | Enhanced potency and selectivity |

| Derivatizing the Sulfonamide Group | Explore non-canonical binding modes and new targets | Novel mechanisms of action |

Table 2: Integrated Methodologies for Accelerated Discovery

| Methodology | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes of analogues | Prioritization of compounds for synthesis |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes | Understanding the dynamics of target engagement |

| QSAR | Correlating structure with biological activity | Predictive models for virtual screening |

| High-Throughput Screening | Rapidly screening compound libraries | Identification of initial hit compounds |

| X-ray Crystallography | Determining the 3D structure of ligand-protein complexes | Detailed insights for structure-based design |

Q & A

Basic: What are the common synthetic routes for 2-ethoxy-3,5-difluorobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of a fluorinated benzene derivative. A general approach includes:

Fluorination and Ethoxylation : Introduce fluorine and ethoxy groups via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using KF or CsF as catalysts in polar aprotic solvents (e.g., DMF) .

Sulfonation : React the fluorinated intermediate with chlorosulfonic acid, followed by amidation with ammonia or amines to form the sulfonamide moiety.

Optimization Tips :

- Monitor temperature (60–80°C) to avoid side reactions like over-sulfonation.

- Use stoichiometric control to prevent di-substitution byproducts.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can solid-state IR linear-dichroic (IR-LD) spectroscopy resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

IR-LD spectroscopy, combined with nematic liquid crystal orientation, enables precise determination of molecular symmetry and substituent orientations:

Orientation Technique : Suspend microcrystalline samples in a nematic liquid crystal (e.g., ZLI-1695) to align the compound’s principal axes .

Spectral Analysis : Compare polarized IR spectra (parallel vs. perpendicular to the nematic director) to assign vibrational modes (e.g., sulfonamide N–H stretching at ~3300 cm⁻¹, C–F bending at ~1200 cm⁻¹).

Validation : Cross-reference with single-crystal X-ray diffraction and density functional theory (DFT) calculations to confirm bond angles and electronic environments .

Basic: What are the key biological targets of this compound, and how is its inhibitory activity assessed?

Methodological Answer:

This compound is primarily studied as a carbonic anhydrase (CA) inhibitor due to its sulfonamide group:

Target Selection : Focus on CA isoforms II, VII, XII, and XIII, which are implicated in pathologies like glaucoma and cancer .

Activity Assays :

- Fluorometric Assay : Measure CA-catalyzed CO₂ hydration using 4-nitrophenyl acetate as a substrate (monitor absorbance at 400 nm).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Key Controls : Include acetazolamide as a reference inhibitor and validate specificity using CA-knockout models.

Advanced: How can computational methods predict the binding mode of this compound to carbonic anhydrase isoforms?

Methodological Answer:

Combine molecular docking and molecular dynamics (MD) simulations:

Docking : Use AutoDock Vina or Schrödinger Suite to model the ligand-receptor interaction. Prioritize the Zn²⁺-coordinated sulfonamide group in the CA active site .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the ligand-protein complex. Analyze hydrogen bonding (e.g., Thr199, Glu106) and hydrophobic interactions (Val121, Phe131) .

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy, correlating with experimental IC₅₀ values .

Advanced: How should researchers address contradictions in enzyme inhibition data between different isoforms or experimental setups?

Methodological Answer:

Contradictions often arise from isoform-specific active-site conformations or assay conditions:

Data Triangulation :

- Compare inhibition kinetics (Km, Vmax) across isoforms using standardized buffers (e.g., 25 mM Tris-SO₄, pH 7.4).

- Validate with orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. fluorometric activity assays) .

Structural Insights : Perform X-ray crystallography or cryo-EM to resolve isoform-specific ligand interactions. For example, CA II has a deeper active-site pocket than CA XII, affecting ethoxy group positioning .

Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, temperature) .

Basic: What analytical techniques are recommended for purity assessment and characterization of this compound?

Methodological Answer:

HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. Monitor [M-H]⁻ ion (m/z ~232) for quantification .

NMR : Assign peaks via ¹⁹F NMR (δ ~-110 ppm for ortho-F, ~-120 ppm for para-F) and ¹H NMR (ethoxy CH₂ at δ 1.3–1.5 ppm) .

Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Solvent Screening : Use high-throughput vapor diffusion (e.g., PEG 4000 in Tris-HCl pH 8.5) or microbatch under oil.

Additive Screening : Introduce small molecules (e.g., divalent cations, 1,2-ethanediol) to stabilize crystal packing .

Temperature Gradients : Optimize nucleation by varying temperatures (4°C to 25°C).

Synchrotron Radiation : Resolve weak diffraction patterns using high-intensity X-rays (λ = 0.9 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.